Lycoperodine-1 Exhibits ~1000-Fold Superior Potency vs. L-Phenylalanine
In functional assays measuring [Ca²⁺]ᵢ signaling in HEK293 cells expressing wild-type and mutant CaSR, Lycoperodine-1 (TNCA) is approximately 1000-fold more potent than the natural amino acid co-agonist L-Phenylalanine (Phe) in reducing the EC₅₀ for activation by extracellular Mg²⁺ or Ca²⁺ [1].
| Evidence Dimension | Potency (reduction in EC₅₀ for Ca²⁺/Mg²⁺ activation) |
|---|---|
| Target Compound Data | ~1000-fold more potent than Phe; apparent EC₅₀ ≤ 2 μM |
| Comparator Or Baseline | L-Phenylalanine (Phe); baseline potency |
| Quantified Difference | ~1000-fold higher potency |
| Conditions | HEK293 cells expressing wild-type and mutant CaSR; [Ca²⁺]ᵢ signaling assays |
Why This Matters
For researchers studying CaSR activation, Lycoperodine-1 provides a significantly more sensitive tool for probing co-agonist mechanisms, enabling the detection of subtle changes in receptor function that would be missed with weaker co-agonists like Phe.
- [1] Zhang, C., et al. (2016). Structural basis for regulation of human calcium-sensing receptor by magnesium ions and an unexpected tryptophan derivative co-agonist. Science Advances, 2(5), e1600241. View Source
